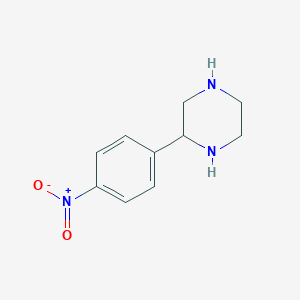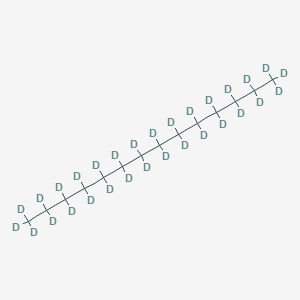
Cadmiumstearat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cadmium stearate has several applications in scientific research:
Chemistry: Used as a stabilizer in polyvinyl chloride and as a lubricant in various chemical processes.
Biology and Medicine: Due to its toxicity, cadmium stearate is less commonly used in biological and medical research.
Wirkmechanismus
Target of Action
Cadmium stearate, a metallic soap, is primarily used as a lubricant and as a heat- and light-stabilizer in polyvinyl chloride . .
Mode of Action
As a metallic soap, it is known to provide lubrication and stability in certain industrial applications .
Biochemical Pathways
These mechanisms include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
Cadmium, as a heavy metal, is known to have a low rate of excretion from the body and can accumulate in tissues, leading to potential biomagnification along the food chain .
Result of Action
Cadmium stearate, like other cadmium compounds, is toxic . Chronic exposure to cadmium is associated with adverse health effects, especially on the kidneys, respiratory system, and bones . Cadmium stearate is also considered a carcinogen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cadmium stearate. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . The presence of cadmium in the environment can lead to its ingestion or inhalation by humans through contaminated food, water, and air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium stearate can be synthesized through several methods:
Reaction of Cadmium Chloride with Sodium Stearate: This method involves the reaction of cadmium chloride with sodium stearate to produce cadmium stearate.
Heating Stearic Acid with Cadmium Oxide or Hydroxide: In this method, stearic acid is heated with cadmium oxide or cadmium hydroxide to form cadmium stearate.
Exchange Reaction between Cadmium Sulfate and Sodium Stearate: This method involves the reaction of cadmium sulfate with sodium stearate to produce cadmium stearate and sodium sulfate as a byproduct.
Industrial Production Methods: In industrial settings, cadmium stearate is typically produced by:
Saponification of Stearic Acid: Stearic acid is saponified with sodium hydroxide to form sodium stearate.
Metathesis Reaction: The sodium stearate is then reacted with cadmium sulfate to produce cadmium stearate.
Purification: The product is washed, centrifuged, dehydrated, and dried to obtain pure cadmium stearate.
Analyse Chemischer Reaktionen
Cadmium stearate undergoes several types of chemical reactions:
Decomposition: When exposed to strong acids, cadmium stearate decomposes into stearic acid and the corresponding cadmium salt.
Oxidation and Reduction: Cadmium stearate can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: In the presence of strong acids, cadmium stearate can undergo substitution reactions to form stearic acid and other cadmium salts.
Common Reagents and Conditions:
Strong Acids: Used for decomposition and substitution reactions.
Heat: Applied during the synthesis and decomposition processes.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- Barium stearate
- Zinc stearate
- Lead stearate
Eigenschaften
CAS-Nummer |
2223-93-0 |
|---|---|
Molekularformel |
C18H36CdO2 |
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
cadmium;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cd/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
LVZWBOGDXURBJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Color/Form |
White powder Solid |
melting_point |
105-115 °C |
Key on ui other cas no. |
2223-93-0 101012-93-5 |
Physikalische Beschreibung |
Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998) |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Synonyme |
Octadecanoic acid. cadmium salt |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
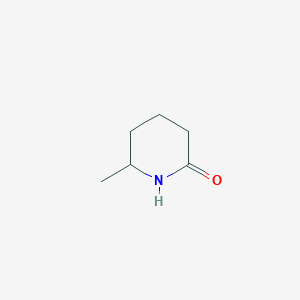


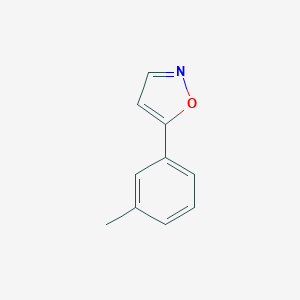

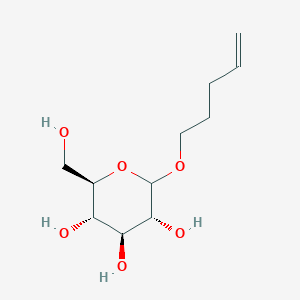
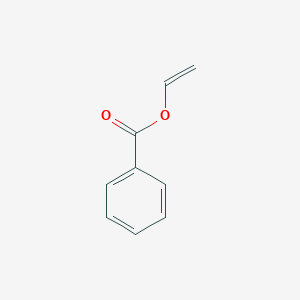
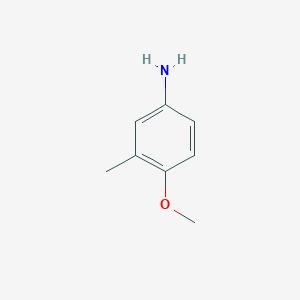
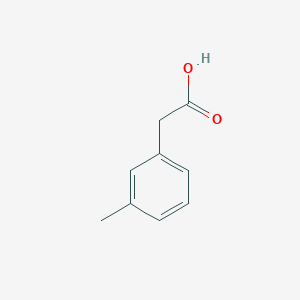
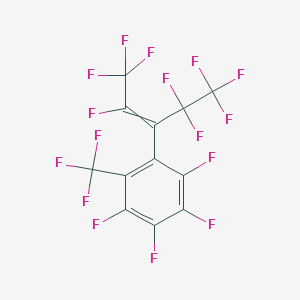
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
